2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid
CAS No.:
Cat. No.: VC17446286
Molecular Formula: C10H10ClNO5
Molecular Weight: 259.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10ClNO5 |
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Molecular Weight | 259.64 g/mol |
IUPAC Name | 2-(4-chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid |
Standard InChI | InChI=1S/C10H10ClNO5/c1-5-3-7(17-4-8(13)14)10(12(15)16)6(2)9(5)11/h3H,4H2,1-2H3,(H,13,14) |
Standard InChI Key | KJUPIRHKJVNVEF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])OCC(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid (C₁₀H₉ClN₂O₅) features a benzene ring substituted with:
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A chloro group at the 4-position,
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Methyl groups at the 3- and 5-positions,
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A nitro group at the 2-position,
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An acetic acid moiety linked via an ether bond at the 2-position.
This substitution pattern creates a sterically hindered aromatic system with electron-withdrawing groups (NO₂, Cl) and electron-donating methyl groups, influencing its solubility, stability, and reactivity .
Physicochemical Properties
While experimental data for the exact compound is sparse, analogs such as 2-(4-chloro-2-nitrophenyl)acetic acid (CAS 37777-71-2) provide benchmarks :
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Molecular weight: ~215–288 g/mol (depending on substituents),
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Melting point: 145–159°C (observed in recrystallized forms),
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Solubility: Limited in polar solvents due to aromatic nitro groups; enhanced in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Synthetic Methodologies
Key Intermediate Synthesis
The preparation of nitroaromatic acetic acid derivatives typically involves:
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Nitration and Chlorination: Introduction of nitro and chloro groups to a pre-functionalized benzene ring.
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Etherification: Coupling of the phenolic intermediate with chloroacetic acid under basic conditions.
For example, 4-chloro-2-nitrophenylacetic acid is synthesized via hydrogen peroxide-mediated oxidation of intermediates followed by acidification and recrystallization . Similar strategies could apply to the target compound, with additional methyl group installations via Friedel-Crafts alkylation or directed ortho-metalation .
Catalytic Hydrogenation and Cyclization
Patents describe catalytic hydrogenation of chloronitroaromatics (e.g., 4-chloro-2-nitrophenyl acetate) to chloroanilines, which undergo acid-catalyzed cyclization to oxindoles . While this pathway targets heterocyclic products, it highlights the reducibility of the nitro group in analogous structures—a critical consideration for handling and storage .
Applications in Agrochemical Development
Insect Growth Regulation
Structurally related compounds, such as 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid, exhibit potent juvenile hormone biosynthesis inhibition in lepidopteran pests (Table 1) :
Table 1: Bioactivity of Nitroaromatic Derivatives Against Agricultural Pests
Pest | IC₅₀ (μM) | Mortality Rate (%) |
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Spodoptera frugiperda | 2.3 ± 0.2 | 92 ± 3 |
Plutella xylostella | 1.5 ± 0.8 | 88 ± 5 |
These findings suggest that nitroaromatic acetic acid derivatives could serve as templates for novel insect growth regulators, disrupting molting and metamorphosis .
Future Research Directions
Environmental Impact Studies
Given the persistence of nitroaromatics in ecosystems, biodegradation pathways and ecotoxicological profiles must be evaluated to mitigate risks to non-target organisms.
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